molecular formula C17H13N3 B11860006 2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline CAS No. 10173-59-8

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline

Katalognummer: B11860006
CAS-Nummer: 10173-59-8
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: DWBKTAXQSDQBOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline is a heterocyclic compound that features a naphthoimidazole core fused with an aniline group. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoimidazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other functional materials

Wirkmechanismus

The mechanism of action of 2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or interference with cellular signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline is unique due to its fused naphthoimidazole core combined with an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

10173-59-8

Molekularformel

C17H13N3

Molekulargewicht

259.30 g/mol

IUPAC-Name

2-(3H-benzo[e]benzimidazol-2-yl)aniline

InChI

InChI=1S/C17H13N3/c18-14-8-4-3-7-13(14)17-19-15-10-9-11-5-1-2-6-12(11)16(15)20-17/h1-10H,18H2,(H,19,20)

InChI-Schlüssel

DWBKTAXQSDQBOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)C4=CC=CC=C4N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.